molecular formula C15H13FN2O5 B5850984 N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide

N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B5850984
M. Wt: 320.27 g/mol
InChI Key: BHHPWIRENMWZIU-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide, also known as FNPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FNPA is a member of the nitrophenyl ether family, which has been shown to have a range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro, suggesting that it may be safe to use in animal studies. However, one limitation of using N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide. One direction is the development of new pain medications based on its anti-inflammatory and analgesic properties. Another direction is the development of new cancer treatments based on its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide and its potential use in other scientific research applications.

Synthesis Methods

N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized by reacting 2-fluoro-5-nitrophenol with 4-methoxyphenol in the presence of a base, such as potassium carbonate, followed by acetylation with acetic anhydride. The resulting compound can then be purified through recrystallization.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to have antitumor activity in vitro, suggesting that it may be useful in the development of new cancer treatments.

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5/c1-22-11-3-5-12(6-4-11)23-9-15(19)17-14-8-10(18(20)21)2-7-13(14)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHPWIRENMWZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide

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